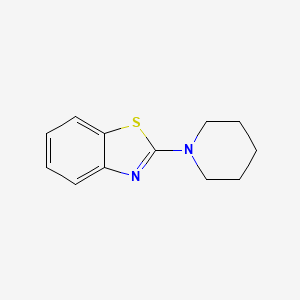

2-Piperidinobenzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-4-8-14(9-5-1)12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZMOBHJSKHLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182730 | |

| Record name | 2-Piperidinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-08-3 | |

| Record name | 2-(1-Piperidinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667786 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-piperidinobenzothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HW3493EP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Piperidinobenzothiazole and Its Analogues

Established Synthetic Routes to 2-Piperidinobenzothiazole

Cyclization-Based Approaches for Benzothiazole (B30560) Ring Formation

Cyclization reactions represent a fundamental and widely employed strategy for the formation of the benzothiazole ring. These methods typically involve the intramolecular cyclization of a substituted aniline (B41778) precursor containing a sulfur functionality.

One prominent method is the Jacobsen cyclization , which traditionally involves the radical cyclization of thiobenzanilides. researchgate.netresearchgate.net This approach is a highly effective strategy for the synthesis of various benzothiazole derivatives. researchgate.net

A more contemporary and efficient method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a promoter for the intramolecular cyclization of thioformanilides. organic-chemistry.org This metal-free approach proceeds at ambient temperature in dichloromethane, offering high yields and compatibility with a range of functional groups. organic-chemistry.org The proposed mechanism involves the formation of a sulfanyl (B85325) radical, followed by homolytic radical cyclization and subsequent aromatization to yield the 2-substituted benzothiazole. organic-chemistry.org

Furthermore, a transition-metal-free, DDQ-mediated method has been developed for the intramolecular S-arylation of o-halobenzothiaoureas to produce 2-aminobenzothiazole (B30445) derivatives. organic-chemistry.org This reaction proceeds at room temperature under base-free conditions, with dimethyl sulfoxide (B87167) (DMSO) being the ideal solvent, leading to excellent yields. organic-chemistry.org This method is particularly relevant for the synthesis of this compound, where the corresponding piperidine-substituted o-halobenzothiourea would serve as the precursor.

| Cyclization Method | Precursor | Reagents | Key Features |

| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide | Radical cyclization mechanism. researchgate.netresearchgate.net |

| DDQ-Promoted Cyclization | Thioformanilides | DDQ, CH₂Cl₂ | Metal-free, ambient temperature, high yields. organic-chemistry.org |

| DDQ-Mediated S-Arylation | o-Halobenzothioureas | DDQ, DMSO | Transition-metal- and base-free, room temperature. organic-chemistry.org |

Reduction Methodologies for Carboxylic Acid Derivatives (e.g., Lithium Aluminum Hydride Reduction of this compound-7-carboxylic Acid Esters)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of carboxylic acid derivatives, including esters, to primary alcohols. masterorganicchemistry.comlibretexts.org This methodology is applicable to the synthesis of hydroxymethyl-substituted benzothiazole analogues. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation, LiAlH₄ effectively reduces the ester functionality. libretexts.orglibretexts.org

The reaction mechanism for the LiAlH₄ reduction of an ester involves a two-step process. Initially, a hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol. masterorganicchemistry.comorganicchemistrytutor.com

In the context of this compound synthesis, this method can be applied to a precursor such as a this compound-7-carboxylic acid ester. The reduction would yield (2-(piperidin-1-yl)benzo[d]thiazol-7-yl)methanol. The synthesis of the starting ester can be achieved through the cyclization of appropriately substituted aminobenzoates. nih.gov

| Starting Material | Reagent | Product | Key Transformation |

| This compound-7-carboxylic acid ester | Lithium Aluminum Hydride (LiAlH₄) | (2-(Piperidin-1-yl)benzo[d]thiazol-7-yl)methanol | Ester to Primary Alcohol masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com |

One-Pot Synthetic Strategies for 2-Substituted Benzothiazoles

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency. Several one-pot strategies have been developed for the synthesis of 2-substituted benzothiazoles, which can be adapted for the preparation of this compound. nih.gov

A common and versatile one-pot approach involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes or acid chlorides. ekb.egmdpi.com For instance, the reaction of 2-aminothiophenol with an appropriate piperidine-containing aldehyde or acyl chloride in the presence of a suitable catalyst or promoter can directly yield this compound. nih.govnih.gov Various catalytic systems, including heterogeneous catalysts like KF·Al₂O₃, have been shown to be effective for this transformation under mild conditions. nih.gov

Another one-pot strategy involves the reaction of 2-aminothiophenol with isothiocyanates. The reaction of 2-aminothiophenol with a piperidine-derived isothiocyanate would be a direct route to this compound.

Advanced Catalytic Systems in this compound Synthesis

Application of Ionic Liquids in Catalytic Synthesis (e.g., [BMIM][Br₃] for 2-(N-piperidino)benzothiazole)

Ionic liquids (ILs) have emerged as green and efficient reaction media and catalysts for a variety of organic transformations, including the synthesis of benzothiazoles. ijpsr.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents. ijpsr.com

A notable example is the one-pot direct synthesis of 2-aminobenzothiazoles from phenyl isothiocyanate and amines using 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as a reagent in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄). researchgate.net This method can be directly applied to the synthesis of 2-(N-piperidino)benzothiazole by using piperidine (B6355638) as the amine component.

Other imidazolium-based ionic liquids have also been utilized as catalysts and solvents in the synthesis of benzothiazole derivatives, often leading to high yields and simplified product isolation. ijpsr.com For instance, 1-butylimidazole (B119223) tetrafluoroborate has been used for the synthesis of 2-aromatic substituted benzothiazoles from the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature. nih.govmdpi.com

| Ionic Liquid System | Reactants | Product | Key Advantages |

| [Bmim]Br₃ in [Bmim]BF₄ | Phenyl isothiocyanate, Piperidine | 2-(N-piperidino)benzothiazole | One-pot synthesis, efficient. researchgate.net |

| 1-Butylimidazole tetrafluoroborate | 2-Aminobenzenethiol, Piperidine-1-carbonyl chloride | 2-(Piperidin-1-yl)benzo[d]thiazole | Mild conditions, recyclability of IL. nih.govmdpi.com |

Metal-Catalyzed Transformations (e.g., Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from 2-Iodophenyl Isocyanides and Amines)

Metal-catalyzed cross-coupling reactions have become powerful tools for the construction of C-N and C-S bonds, which are crucial for the synthesis of the benzothiazole core. Copper-catalyzed reactions, in particular, have been extensively developed for this purpose due to the relatively low cost and toxicity of copper compared to other transition metals.

A highly efficient copper-catalyzed three-component reaction for the synthesis of 2-aminobenzothiazoles has been reported, involving the reaction of 2-iodophenyl isocyanides, potassium sulfide, and various amines. This methodology allows for the construction of one C-N and two C-S bonds in a single step, affording the desired products in good to excellent yields. The reaction demonstrates a broad substrate scope with respect to the amine component, and it is anticipated that secondary amines such as piperidine would be suitable substrates for this transformation.

| Catalyst | Reactants | Product | Key Features |

| Copper(I) salt | 2-Iodophenyl isocyanide, Potassium sulfide, Piperidine | 2-(Piperidin-1-yl)benzo[d]thiazole | Three-component reaction, one-pot, good to excellent yields. |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. These principles encourage the use of sustainable raw materials, avoidance of toxic reagents, minimization of waste, and employment of energy-efficient processes. In modern organic synthesis, this translates to the adoption of alternative energy sources, eco-friendly catalysts, and benign reaction media to construct the benzothiazole scaffold.

Application of Alternative Energy Sources

Conventional synthetic methods often rely on prolonged heating, which consumes significant energy. Green chemistry promotes the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and purity with reduced reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, aligning with green chemistry principles by enhancing reaction rates, improving yields, and minimizing side reactions and solvent usage. scielo.brnih.gov In the context of benzothiazole synthesis, microwave-assisted protocols have been developed for the efficient construction of 2-aryl and 2-amino substituted derivatives. scielo.brresearchgate.net

For instance, a green methodology for synthesizing 2-aminobenzothiazoles involves a copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines, including cyclic secondary amines, under microwave heating. This ligand-free and base-free protocol uses ethanol (B145695) as a relatively benign solvent and significantly shortens the reaction time to just 30 minutes, producing a range of 2-aminobenzothiazoles in moderate to excellent yields. researchgate.net Multi-component reactions to form complex derivatives of 2-aminobenzothiazole also benefit from microwave irradiation, which provides higher yields in shorter time frames compared to conventional heating methods. globalresearchonline.net

Interactive Data Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Analogues

Method Typical Reaction Time Energy Source Key Advantages Reference Conventional Heating Several hours (e.g., 4-10 h) Oil bath, heating mantle Established, widely accessible equipment [13, 18] Microwave Irradiation Minutes (e.g., 3-30 min) Microwave reactor Rapid heating, reduced reaction time, higher yields, energy efficiency [4, 13, 18]

One such protocol describes the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature, using a recyclable sulfated tungstate (B81510) catalyst. This solvent-free method is notable for its fast reaction rates, excellent yields, and simple work-up procedure, making the process both cost-effective and environmentally benign. kjscollege.com Ultrasound has also been utilized to accelerate the synthesis of complex benzothiazole-containing heterocycles, often resulting in higher yields and shorter reaction times compared to conventional methods. nih.govnih.gov

Sustainable Catalysis and Eco-Friendly Reaction Media

The choice of catalyst and solvent are critical factors in green synthesis. Ideal green processes utilize non-toxic, recyclable catalysts and avoid volatile organic compounds (VOCs) by operating under solvent-free conditions or in benign media like water or ethanol.

Catalytic Approaches: A variety of catalytic systems have been developed to promote the synthesis of 2-aminobenzothiazoles under greener conditions. These methods often avoid harsh reagents and offer high atom economy.

Metal-Free Catalysis: An innovative, metal-free approach utilizes molecular iodine as a catalyst with oxygen as the terminal oxidant. This method facilitates a cascade reaction between isothiocyanatobenzenes and secondary amines (including piperidine) to yield 2-aminobenzothiazoles. The process avoids expensive and toxic transition-metal catalysts and hazardous chemical oxidants, representing a highly sustainable route. organic-chemistry.org

Brønsted Acid Catalysis: Simple Brønsted acids like p-toluenesulfonic acid can effectively catalyze the cyclization of 2-amino thiophenols with various precursors under mild, solvent-free, and oxidant-free conditions, leading to excellent yields of benzothiazole derivatives. organic-chemistry.orgresearchgate.net

Biocatalysis: The use of enzymes or whole organisms as catalysts is a cornerstone of green chemistry. An artificial hemoglobin containing a cobalt porphyrin cofactor has been engineered to catalyze the oxidative cyclization to form 2-aminobenzothiazoles in water under aerobic conditions, achieving high yields and catalytic turnovers. rsc.org This approach highlights the potential of biocatalysis for creating mild and highly efficient synthetic processes.

Solvent-Free and Aqueous Media Synthesis: Eliminating organic solvents is a primary goal of green chemistry. Several methods for synthesizing benzothiazoles have been developed to run under solvent-free (neat) conditions. kjscollege.comorganic-chemistry.orgresearchgate.net These reactions not only reduce waste but also simplify product purification.

Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. An iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanates has been successfully performed in water. The use of a phase-transfer catalyst allows the reaction to proceed efficiently, and the aqueous medium can be recovered and recycled without a significant loss of activity, making it a practical and environmentally responsible method for generating 2-aminobenzothiazoles. rsc.org

Interactive Data Table 2: Green Catalytic Methods for the Synthesis of 2-Aminobenzothiazole Analogues

Catalyst/Mediator Reactants Solvent Conditions Key Green Advantages Reference Iodine (I₂) / O₂ Isothiocyanatobenzene + Secondary Amine Chlorobenzene 120 °C Metal-free, uses O₂ as oxidant scielo.br Copper(I) Iodide (CuI) 2-Bromophenyl isothiocyanate + Amine Ethanol Microwave, 130 °C, 30 min Ligand-free, rapid, green solvent globalresearchonline.net Iron(III) Chloride (FeCl₃) 2-Iodoaniline + Isothiocyanate Water Phase-transfer catalyst Use of water, recyclable medium kjscollege.com p-Toluenesulfonic acid (TsOH) 2-Amino thiophenol + β-Diketone Solvent-free Room Temperature Solvent-free, metal-free, mild conditions researchgate.net Vitreoscilla hemoglobin (Co) N-arylthioureas Water Aerobic Biocatalytic, aqueous medium, mild conditions nih.gov

Biological Activities and Pharmacological Investigations of 2 Piperidinobenzothiazole

Anti-inflammatory Potential of 2-Piperidinobenzothiazole

While the broader class of benzothiazole (B30560) derivatives has been a subject of interest for anti-inflammatory drug discovery, specific studies detailing the anti-inflammatory potential of this compound are not extensively available in current literature. jocpr.comresearchgate.netnih.gov However, the general mechanism of action for some benzothiazole compounds is believed to involve the inhibition of key inflammatory mediators. nih.govresearchgate.net

Research into various benzothiazole derivatives suggests that their anti-inflammatory effects may arise from the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway. nih.govresearchgate.netturkjps.org The NF-κB pathway is crucial in regulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2, which in turn are responsible for the production of prostaglandins (B1171923) involved in inflammation. nih.govturkjps.org For instance, certain 2-substituted benzothiazole derivatives have been shown to reduce levels of NF-κB, COX-2, and iNOS in hepatocellular carcinoma cell lines, indicating a potential anti-inflammatory effect alongside their anticancer properties. nih.gov

A series of newly synthesized 2,6-disubstituted benzothiazole derivatives were evaluated for their in vitro anti-inflammatory activity, with some compounds showing moderate to very good efficacy. jocpr.com Similarly, other studies have explored derivatives of piperidone, a related heterocyclic structure, for their ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov These findings highlight the potential of the benzothiazole scaffold as a source of anti-inflammatory agents, though direct experimental evidence for this compound itself remains a subject for future investigation.

Antimicrobial Efficacy

The antimicrobial properties of benzothiazole derivatives have been an active area of research. Studies have been conducted on derivatives of this compound to determine their efficacy against various bacterial and fungal strains.

Research has been conducted on derivatives of 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid to assess their antibacterial capabilities. One study investigated the activity of a specific derivative, 5e, against a panel of bacteria. The results indicated that this compound possesses notable antibacterial activity. researchgate.net The broader class of benzothiazole derivatives has shown promise, with various synthesized compounds exhibiting inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 2-arylbenzothiazole analogues demonstrated excellent activity against Enterococcus faecalis and Klebsiella pneumoniae. nih.gov The mechanism for some related compounds, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, is suggested to be the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.govnih.gov

Table 1: Antibacterial Activity of this compound Derivative (Compound 5e) Data extracted from a study on piperidine (B6355638) substituted benzothiazole derivatives. researchgate.net

| Bacterial Strain | Activity of Compound 5e |

| Staphylococcus aureus | Good |

| Bacillus subtilis | Good |

| Escherichia coli | Good |

| Pseudomonas aeruginosa | Good |

Note: The table reflects the qualitative assessment of "good" activity as reported in the source. Specific quantitative data such as Minimum Inhibitory Concentration (MIC) was not detailed.

The antifungal potential of this compound derivatives has also been explored. In the same study investigating antimicrobial properties, a derivative of 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid, designated as compound 5d, was identified as having significant antifungal activity. researchgate.net This aligns with broader research on the benzothiazole scaffold, which has yielded numerous derivatives with activity against various fungal species, including different strains of Candida. scispace.comhumanjournals.com For example, one study found that a derivative carrying a chlorine substituent on the benzothiazole ring was the most active in a series against fungal pathogens. scispace.com

Table 2: Antifungal Activity of this compound Derivative (Compound 5d) Data extracted from a study on piperidine substituted benzothiazole derivatives. researchgate.net

| Fungal Strain | Activity of Compound 5d |

| Aspergillus niger | Good |

| Candida albicans | Good |

Note: The table reflects the qualitative assessment of "good" activity as reported in the source. Specific quantitative data such as Minimum Inhibitory Concentration (MIC) was not detailed.

Anti-cancer and Anti-proliferative Effects

The benzothiazole nucleus is a key pharmacophore in the design of new anticancer agents, with numerous derivatives showing potent antiproliferative activity against a wide range of human cancer cell lines. nih.govtandfonline.commdpi.com

While various benzothiazole derivatives have demonstrated significant anticancer effects, specific research directly linking this compound to the inhibition of L-type Amino Acid Transporter 1 (LAT1) is not available in the reviewed literature. LAT1 is a transporter for large neutral amino acids and is overexpressed in many types of cancer cells, making it an attractive therapeutic target. mdpi.comresearchgate.net The well-characterized LAT1 inhibitor, JPH203, contains a benzoxazole (B165842) ring, which is structurally different from the benzothiazole ring of this compound. mdpi.com

General studies on other benzothiazole derivatives have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govnih.gov For example, certain piperidone compounds, which share a structural component, have been shown to induce cell death via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases. nih.govnih.gov Other research has identified that some 2-substituted benzothiazoles inhibit crucial signaling pathways involved in cancer cell proliferation, such as the AKT and ERK pathways. nih.gov However, the specific molecular targets and mechanisms of action for this compound in cancer cells remain to be elucidated.

There is currently a lack of direct scientific evidence from the reviewed literature on the specific effects of this compound on Prostaglandin (B15479496) E2 (PGE2) production in human adenocarcinoma cells. PGE2 is a key inflammatory mediator that is known to play a significant role in the progression of various cancers by promoting cell proliferation, angiogenesis, invasion, and suppressing immune responses. nih.govmdpi.comnih.gov

The synthesis of PGE2 is dependent on the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in cancerous tissues. nih.govmdpi.com As mentioned in the anti-inflammatory section, some benzothiazole derivatives are thought to inhibit COX-2. nih.govturkjps.org A recent study on other 2-substituted benzothiazole derivatives in a hepatocellular carcinoma cell line demonstrated a reduction in COX-2 and iNOS levels, which are key enzymes in the pathways leading to prostaglandin and nitric oxide production, respectively. nih.gov This suggests a potential, though indirect and unconfirmed, mechanism by which the benzothiazole scaffold could influence PGE2 levels. Direct investigation is required to determine if this compound itself has any modulatory effect on PGE2 production in cancer cells.

Therapeutic Applications of this compound Derivatives in Cancer

Derivatives of the benzothiazole scaffold are recognized for their potential as antiproliferative agents, effective against various cancer cell lines through multiple mechanisms. nih.govnih.gov Research into 2-substituted benzothiazoles, including those with piperidine or piperazine (B1678402) moieties, has identified several compounds with significant cytotoxic and antiproliferative activities.

A study on benzothiazole-piperazine derivatives demonstrated their activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. One compound, in particular, showed high cytotoxicity against all tested lines and was found to induce apoptosis by arresting the cell cycle in the subG1 phase. nih.gov Another investigation into N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides identified potent analogs with notable effects on human splenic B-lymphoblastoid (WIL-2NS) and human acute B-lymphoblastic leukemia (CCRF-SB) cell lines. researchgate.net

Furthermore, a series of new benzothiazole derivatives were synthesized and tested for their cytotoxic activity against the human breast cancer MCF-7 cell line. Several of these compounds exhibited more potent effects than the reference drug, cisplatin. nih.gov The antiproliferative effects of these compounds are often associated with the induction of apoptosis and regulation of cellular processes critical for tumor cell survival. nih.govnih.gov A library of phenylacetamide derivatives containing the benzothiazole nucleus also showed a marked reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines. mdpi.comnih.govnih.gov

Table 1: Cytotoxic Activity of Selected Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | Measurement | Value (µM) | Source |

|---|---|---|---|---|

| Compound 4l | CCRF-SB | CC50 | 7.3 | researchgate.net |

| Compound 4l | WIL-2NS | CC50 | 5.1 | researchgate.net |

| Compound 9a | CCRF-SB | CC50 | >100 | researchgate.net |

| Compound 1d | HUH-7 | GI50 | <10 | nih.gov |

| Compound 1d | MCF-7 | GI50 | <10 | nih.gov |

| Compound 1d | HCT-116 | GI50 | <10 | nih.gov |

| Compound 4 | MCF-7 | IC50 | 8.64 | nih.gov |

| Compound 5c | MCF-7 | IC50 | 7.39 | nih.gov |

| Compound 5d | MCF-7 | IC50 | 7.56 | nih.gov |

| Compound 6b | MCF-7 | IC50 | 5.15 | nih.gov |

| Cisplatin | MCF-7 | IC50 | 13.33 | nih.gov |

Antiallergic Activity Assessment of Piperidinobenzothiazoles via Passive Cutaneous Anaphylaxis (PCA) Assay

The Passive Cutaneous Anaphylaxis (PCA) assay is a widely used in vivo model to evaluate Type I hypersensitivity reactions, which are IgE-mediated allergic responses. hookelabs.comcreative-biolabs.com This assay is instrumental in screening compounds for potential antiallergic and antihistaminic activity. nih.gov The PCA model mimics the allergic cascade where an initial exposure to an allergen leads to the production of specific IgE antibodies that sensitize mast cells and basophils. hookelabs.com Upon subsequent exposure, the allergen cross-links these IgE antibodies, triggering the degranulation of mast cells and the release of inflammatory mediators like histamine. hookelabs.comfrontiersin.org

The procedure typically involves intradermally injecting an IgE antibody specific to an antigen (like dinitrophenol or DNP) into the ear or skin of a rodent. hookelabs.comcreative-biolabs.com After a sensitization period, the antigen, mixed with a dye such as Evans blue, is administered intravenously. The resulting allergic reaction causes increased vascular permeability at the injection site, leading to dye extravasation, which can be quantified to measure the extent of the anaphylactic reaction. hookelabs.com

While direct studies assessing this compound using the PCA assay are not extensively documented in the reviewed literature, the assay is a standard method for evaluating the antiallergic potential of new chemical entities. For instance, new 1-(2-pyridinyl)piperazine derivatives have been successfully tested for their ability to inhibit PCA in rats. nih.gov Given that benzothiazole and piperidine scaffolds are present in various compounds with antihistaminic properties, the PCA assay represents a crucial step in characterizing the potential antiallergic effects of this compound derivatives.

Modulatory Effects on Receptor Systems

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a key role in regulating energy metabolism and inflammation. nii.ac.jpnih.gov The delta (δ) isoform, in particular, is widely expressed in tissues involved in fatty acid metabolism, such as skeletal muscle and adipose tissue. nii.ac.jp Activation of PPARδ is a promising therapeutic strategy for metabolic diseases due to its role in improving lipid profiles. nii.ac.jpnih.gov

Through docking-based virtual screening, 2-(1-piperidinyl)-1,3-benzothiazole derivatives have been identified as a novel class of PPARδ agonists. nii.ac.jp Structure-activity relationship studies led to the development of a subtype-selective PPARδ agonist, compound 2_8, from this series. nii.ac.jp Further optimization focusing on the hydrophobic interactions within the receptor's binding site led to the discovery of even more potent agonists. st-andrews.ac.uk For example, a related piperazinyl-benzothiazole derivative, compound 5g, demonstrated high in vitro agonist activity and selectivity for human PPARδ over the α and γ isoforms. st-andrews.ac.uk These findings highlight the potential of the this compound scaffold in developing selective modulators for this important therapeutic target. nii.ac.jpst-andrews.ac.uk

Table 2: In Vitro Agonist Activity of Benzothiazole Derivatives on PPAR Subtypes

| Compound ID | hPPARδ EC50 (nM) | hPPARα (% activation at 10 µM) | hPPARγ (% activation at 10 µM) | Source |

|---|---|---|---|---|

| 2_8 | 35 | 11.5 | 13.9 | nii.ac.jp |

| 5g | 4.1 | Not specified | Not specified | st-andrews.ac.uk |

| GW501516 (Reference) | 1.2 | 14.8 | 1.1 | nii.ac.jp |

The benzothiazole core is a key structural feature in drugs with activity in the central nervous system (CNS), including the neuroprotective agent riluzole. nih.govresearchgate.net Derivatives of this scaffold have been investigated for a range of neuropharmacological effects, such as anticonvulsant and anti-Alzheimer activities. nih.gov This suggests that compounds based on the this compound structure could potentially interact with various neurotransmitter systems.

Monoamine neurotransmitters—serotonin (B10506), norepinephrine, and dopamine—are crucial for regulating mood, behavior, and movement, and are implicated in conditions like depression and anxiety. nih.govfrontiersin.org Studies have shown that certain benzothiazole-based compounds exhibit significant binding affinities for serotonin transporters (SERT) as well as for 5-HT1A and 5-HT2A receptors, which are important targets for antidepressant medications. nih.gov The antidepressant-like effects of some benzothiazole derivatives have been demonstrated in animal models. nih.govresearchgate.net While the specific interactions of this compound with these systems require direct investigation, the established CNS activity of the broader benzothiazole family indicates a potential for such modulation. The interplay between these neurotransmitter systems is complex, with regulation occurring through various receptor subtypes and feedback mechanisms. frontiersin.org

Structure Activity Relationship Sar Studies of 2 Piperidinobenzothiazole Derivatives

Elucidation of Key Structural Features for Biological Activity

The foundational structure for this class of compounds consists of a benzothiazole (B30560) ring system connected at the 2-position to a piperidine (B6355638) ring. SAR studies reveal that this core arrangement is a crucial pharmacophore, serving as a versatile template for biological activity. The benzothiazole moiety, a bicyclic system containing fused benzene (B151609) and thiazole (B1198619) rings, often participates in essential binding interactions with biological targets. rjptonline.org

For many H1 antagonists, a general structural model has been established which includes a diaryl substitution pattern, a connecting moiety, a carbon chain, and a terminal amine. youtube.com The 2-piperidinobenzothiazole structure fits within this model, where the benzothiazole can act as one of the aryl systems and the piperidine ring serves as the terminal amine, a feature known to be important for receptor binding. ramauniversity.ac.in The basicity of the terminal amine, with a pKa typically ranging from 8.5 to 10, allows it to be protonated at physiological pH, which is a key step in its interaction with the receptor. youtube.comramauniversity.ac.in

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

Modifications to the this compound scaffold have a profound impact on pharmacological outcomes. Altering substituents on either the benzothiazole or the piperidine ring can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the development of Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, substitutions on a related piperazine (B1678402) ring demonstrated significant effects on activity. Replacing a methyl group with a chlorine atom on the benzothiazole's benzene ring was found to increase activity for mouse PPARδ and enhance selectivity. youtube.com Furthermore, the stereochemistry of these substituents is critical; one stereoisomer of a compound can exhibit markedly lower PPARδ activity than its counterpart, highlighting the importance of a precise three-dimensional fit within the receptor's binding site. youtube.com

The length and branching of alkyl groups on the piperidine (or analogous piperazine) ring also play a role. For PPARδ agonists, an (S)-2-ethylpiperazine analogue showed higher activity than a version with a smaller methyl group. youtube.com However, increasing the bulk further to an isobutyl group led to a significant decrease in activity, suggesting that the size of the substituent must be optimized to fit well within the binding cavity of the target receptor. youtube.com

SAR in Specific Therapeutic Areas

Derivatives of this compound have been investigated for their potential as antiallergic agents, primarily through the antagonism of the histamine H1 receptor. The general SAR for H1 antagonists underscores the necessity of two aryl rings for significant receptor affinity. youtube.com In the context of this compound, the benzothiazole ring itself can fulfill the role of one aryl group.

The second aryl group is a critical component for activity. The classic H1 antagonist structure features these two aryl groups connected to a central atom, which is then linked via a short alkyl chain to a terminal tertiary amine. ramauniversity.ac.inyoutube.com The piperidine ring in this compound serves as this terminal amine. ramauniversity.ac.in While direct studies detailing the specific linkage of a second aryl group to the piperidine nitrogen of a this compound for antiallergic activity are not extensively detailed in the provided research, the established principles of H1 antagonist SAR suggest that such a modification would be a key strategy for imparting potent antihistaminic properties. The nature and substitution pattern of this second aryl ring would be expected to significantly influence the compound's potency. youtube.com

The this compound framework has proven to be a promising scaffold for developing potent and selective PPARδ agonists, which have therapeutic potential for treating metabolic disorders like dyslipidemia. youtube.com Optimization of these compounds hinges on enhancing interactions within the ligand-binding pocket of the PPARδ receptor, particularly through hydrophobic interactions.

Docking models of a lead compound, a piperazinyl-benzothiazole derivative, revealed that the methyl group on its benzene ring occupies a vacant hydrophobic pocket within the receptor. youtube.com This insight guided further modifications. SAR studies showed that the choice of an alkyl group on the piperazine ring was critical for efficacy. An (S)-2-ethylpiperazine derivative demonstrated higher PPARδ activity compared to analogues with either smaller (methyl) or larger, more branched (isobutyl) side chains. youtube.com This indicates a specific size constraint for the hydrophobic pocket, where an ethyl group provides an optimal fit to maximize favorable hydrophobic interactions and enhance agonist activity. youtube.com

This optimization also improved selectivity for the δ subtype over other PPAR subtypes (α and γ). For example, replacing a methyl group with a chlorine atom on the benzothiazole ring improved both PPARδ agonist activity and selectivity. youtube.com The data below illustrates the agonistic activities of several derivatives.

| Compound | Substituent on Benzothiazole | Substituent on Piperazine/Piperidine | hPPARδ EC50 (nM) | mPPARδ EC50 (nM) | hPPARα EC50 (nM) | hPPARγ EC50 (nM) |

|---|---|---|---|---|---|---|

| 2_8 | Methyl | Methyl | 32 | 14 | >10000 | >10000 |

| 3_2 | Methyl | (S)-2-Methylpiperazine | 12 | 1.5 | >10000 | >10000 |

| 3_3 | Chlorine | (S)-2-Methylpiperazine | 11 | 1.0 | >10000 | >10000 |

| 3_8 | Chlorine | (S)-2-Ethylpiperazine | 7.7 | 1.1 | >10000 | >10000 |

| 3_9 | Chlorine | (S)-2-Isobutylpiperazine | 160 | 18 | >10000 | >10000 |

Data adapted from a study on piperidinyl/piperazinyl-benzothiazole derivatives as PPARδ agonists. youtube.com EC50 represents the concentration of the compound that gives half-maximal response.

These findings underscore how strategic modifications, guided by an understanding of hydrophobic interactions within the receptor, can lead to the optimization of this compound derivatives as highly effective and selective PPARδ agonists. youtube.com

Computational Chemistry in 2 Piperidinobenzothiazole Research

Application of Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are fundamental to understanding the three-dimensional structures and dynamic behavior of 2-piperidinobenzothiazole derivatives at an atomic level. These methods allow for the exploration of conformational landscapes, binding modes, and the thermodynamic and kinetic profiles of molecular interactions, which are critical for rational drug design.

Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-evolution of molecular systems, offering detailed insights into the mechanisms of action of this compound derivatives. By simulating the interactions between these compounds and their biological targets, such as proteins or nucleic acids, researchers can elucidate the structural requirements for binding and activity. biointerfaceresearch.com

For instance, MD simulations have been employed to assess the stability of complexes formed between benzothiazole (B30560) derivatives and their target proteins. nih.gov These simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex over time, confirming the stability of the binding pose predicted by molecular docking. nih.govscielo.org.mx Such studies have been crucial in understanding the inhibition mechanisms of enzymes like p56lck and DNA gyrase B by benzothiazole-based compounds. biointerfaceresearch.comnih.gov The analysis of hydrogen bonds, radius of gyration (RoG), and solvent accessible surface area (SASA) during simulations further clarifies the key interactions responsible for the compound's activity. nih.gov

Table 1: Applications of Molecular Dynamics (MD) Simulations in Benzothiazole Research

| Technique | Application | Insights Gained | Key Parameters Analyzed | References |

| Molecular Dynamics (MD) Simulation | Studying the stability of ligand-protein complexes | Confirmation of binding modes, understanding of interaction stability over time | RMSD, RMSF, Hydrogen Bonds, RoG, SASA | biointerfaceresearch.comnih.govnih.govscielo.org.mx |

| MD Simulation | Elucidating mechanisms of enzyme inhibition | Identification of key residues and interactions critical for inhibitory activity | Conformational changes, binding free energy | biointerfaceresearch.comnih.gov |

| MD Simulation | Assessing compound stability in biological environments | Prediction of how the compound behaves in a dynamic, solvated system | Interaction with water molecules, conformational flexibility | nih.govnih.gov |

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio approaches, are used to investigate the electronic structure and properties of this compound derivatives with high accuracy. These methods are essential for understanding the intrinsic properties of molecules that govern their reactivity and interactions.

DFT calculations are widely used to optimize the molecular geometry of benzothiazole derivatives and to calculate various electronic properties. researchgate.netscirp.orgmdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity and charge transfer characteristics. scirp.orgnih.gov The energy gap between HOMO and LUMO can indicate the chemical stability of a compound. nih.gov Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface and help identify sites for electrophilic and nucleophilic attack. scirp.org Ab initio methods, such as the Hartree-Fock model, have also been applied to study the structure-activity relationships of benzothiazole analogues by correlating quantum-chemical parameters with their biological activity. nih.gov

Table 2: Quantum Chemical Methods in the Study of Benzothiazole Derivatives

| Method | Application | Calculated Properties | Significance | References |

| Density Functional Theory (DFT) | Geometry Optimization | Optimized molecular structure | Provides the most stable 3D conformation for further studies. | researchgate.netscirp.orgmdpi.com |

| DFT | Electronic Properties Calculation | HOMO-LUMO energies and energy gap | Predicts chemical reactivity and stability. | scirp.orgnih.gov |

| DFT | Molecular Electrostatic Potential (MEP) Mapping | Charge distribution visualization | Identifies reactive sites for molecular interactions. | scirp.org |

| Ab Initio (Hartree-Fock) | Structure-Activity Relationship Studies | Physicochemical and quantum-chemical parameters | Correlates molecular properties with biological activity. | nih.gov |

In Silico Approaches for Drug Discovery and Compound Optimization

In silico methods have revolutionized the drug discovery pipeline by enabling the rapid screening of large compound libraries and the rational design of new drug candidates, significantly reducing the time and cost associated with traditional experimental approaches. nih.govmdpi.com

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound research, docking-based virtual screening is employed to screen libraries of benzothiazole derivatives against a specific biological target to identify potential lead compounds. researchgate.netnih.govwjarr.com

This process involves computationally placing each molecule from a virtual library into the active site of a target protein and scoring its binding affinity. wjarr.commdpi.com For example, benzothiazole derivatives have been screened against targets like E. coli dihydroorotase and GABA-aminotransferase to identify potential antimicrobial and anticonvulsant agents, respectively. nih.govwjarr.com The docking scores, along with an analysis of binding interactions such as hydrogen bonds and hydrophobic contacts with key amino acid residues, help in prioritizing compounds for further experimental testing. nih.govmdpi.com This approach has proven effective in identifying novel benzothiazole-based inhibitors for various therapeutic targets, including protein kinases. biointerfaceresearch.comresearchgate.net

Table 3: Examples of Docking-Based Virtual Screening Targets for Benzothiazole Derivatives

| Target Protein | Therapeutic Area | Key Findings from Docking | References |

| E. coli Dihydroorotase | Antimicrobial | Identified compounds forming hydrogen bonds with active site residues LEU222 or ASN44. | nih.govmdpi.com |

| GABA-Aminotransferase (GABA-AT) | Anticonvulsant | Identified derivatives with excellent mol dock scores, superior to standard drugs. | researchgate.netwjarr.com |

| p56lck Protein Kinase | Anticancer | Revealed structural features required to inhibit p56lck by binding to the ATP binding site. | biointerfaceresearch.com |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Antidiabetic | Showed high affinity of specific derivatives for the PPARγ receptor. | mdpi.commdpi.com |

Both ligand-based and structure-based design strategies are integral to the optimization of this compound derivatives. nih.gov

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target. temple.edu Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build models that correlate the physicochemical properties of known active compounds with their biological activity. nih.govwjarr.comnih.gov These models then guide the design of new molecules with improved potency.

Structure-based drug design , on the other hand, is employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. biointerfaceresearch.comnih.govnih.gov This approach involves designing molecules that can fit into the target's binding site with high affinity and specificity. biointerfaceresearch.comresearchgate.net For instance, the crystalline structure of the p56lck kinase has been used to gain mechanistic insights into how designed benzothiazole-thiazole hybrids interact with the receptor, leading to improved anticancer profiles. biointerfaceresearch.com This strategy allows for the rational modification of lead compounds to enhance their interactions with the target, thereby optimizing their therapeutic effect. nih.govnih.govbenthamscience.com

The integration of Artificial Intelligence (AI) and cheminformatics is transforming the field of compound optimization by enabling data-driven decision-making and accelerating the design-make-test-analyze cycle. nih.govneovarsity.org

Cheminformatics tools are used to manage, analyze, and visualize large chemical datasets. nih.gov They are essential for virtual screening, chemical library design, and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com The combination of AI and cheminformatics allows for the rapid in silico evaluation of thousands or even billions of potential drug candidates, providing unbiased hypotheses for lead generation and optimization. nih.gov This integrated approach facilitates multi-property optimization, where compounds are simultaneously optimized for potency, selectivity, and drug-like properties, leading to the development of more effective and safer this compound-based therapeutics. mdpi.com

Future Directions and Therapeutic Perspectives of 2 Piperidinobenzothiazole Research

Development of Novel 2-Piperidinobenzothiazole Analogues with Enhanced Potency and Selectivity

The development of new this compound analogues is centered on optimizing their pharmacological properties through strategic chemical modifications. A key approach involves detailed structure-activity relationship (SAR) studies to understand how different functional groups and structural changes influence a compound's potency and its selectivity for specific biological targets.

Researchers are actively synthesizing and evaluating novel series of benzothiazole (B30560) derivatives to identify compounds with improved therapeutic profiles. For instance, in the pursuit of new treatments for metabolic syndrome, optimization of 2-(1-piperidinyl)-1,3-benzothiazole derivatives has led to the discovery of potent agonists for the peroxisome proliferator-activated receptor δ (PPARδ). nih.gov By focusing on enhancing hydrophobic interactions within the receptor's binding site, a novel 2-piperazinyl-benzothiazole agonist, compound 5g , was developed. This compound demonstrated high in vitro agonist activity and significant selectivity over other PPAR subtypes. nih.gov

Similarly, SAR studies on benzothiazole-phenyl analogues have been conducted to develop dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management. nih.gov These studies have explored how substitutions on the aromatic rings, such as the addition of trifluoromethyl groups, can be well-tolerated by the target enzymes. nih.gov In the context of cancer therapy, novel series of 2-phenyl benzothiazole derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. ut.ac.ir One such compound, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide , showed potent activity against a breast cancer cell line. ut.ac.ir

The goal of these synthetic efforts is to generate analogues with enhanced efficacy and a more refined selectivity profile, which can lead to improved therapeutic outcomes and a better safety margin.

| Compound/Derivative | Target(s) | Key Research Finding | Indicated Therapeutic Area |

|---|---|---|---|

| Compound 5g (2-piperazinyl-benzothiazole derivative) | PPARδ | Exhibited high in vitro agonist activity (EC50 = 4.1 nM) and high selectivity over PPARα and PPARγ. nih.gov | Metabolic Syndrome nih.gov |

| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | Not specified | Demonstrated the most potent cytotoxic activity among a series of tested compounds against the T47D breast cancer cell line. ut.ac.ir | Cancer ut.ac.ir |

| Benzothiazole-phenyl analogues | sEH and FAAH (dual inhibitors) | SAR studies indicated that trifluoromethyl groups on the aromatic rings were well tolerated by the target enzymes. nih.gov | Pain nih.gov |

| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | Not specified | Significantly inhibited the proliferation of A431, A549, and H1299 cancer cell lines. nih.gov | Cancer, Inflammation nih.gov |

Exploration of New Biological Targets and Underlying Mechanisms of Action

A significant frontier in this compound research is the identification of novel biological targets and the elucidation of the molecular mechanisms through which these compounds exert their effects. While some targets are known, the versatility of the benzothiazole scaffold suggests it may interact with a wide array of biological molecules.

One of the key targets identified for certain this compound derivatives is the L-type amino acid transporter 1 (LAT1). googleapis.comgoogle.com LAT1 is crucial for the transport of essential amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. By inhibiting LAT1, these compounds can effectively starve cancer cells of essential nutrients, thereby inhibiting their proliferation. google.com

Research into related 2-aminobenzothiazole (B30445) scaffolds has revealed a multitude of other potential targets. These include protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov Specific kinase targets include EGFR, VEGFR-2, and RAF. nih.gov Other identified targets for this class of compounds span a wide range of biological functions, including:

Metabolic enzymes: Aldose reductase (ALR2) and peroxisome proliferator-activated receptor gamma (PPAR-γ), which are relevant to diabetes and its complications. mdpi.comnih.gov

Pain-related enzymes: Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov

Cell cycle and survival proteins: Mutant p53, PI3K kinase, and DNA topoisomerases. nih.gov

The ongoing exploration of these and other potential targets is crucial for understanding the full therapeutic potential of this compound and its derivatives. Uncovering these mechanisms will not only explain their observed biological activities but also open up possibilities for their application in new disease contexts.

Advanced Preclinical Research and Translational Studies for Promising Derivatives

The ultimate goal of developing novel this compound derivatives is their translation into clinical use. This requires rigorous preclinical evaluation in relevant disease models to assess their efficacy and to establish a foundation for human studies. Several promising derivatives are currently undergoing such investigations.

In vivo studies are a critical component of this preclinical research. For example, a potent and selective PPARδ agonist derived from the this compound scaffold, compound 5g , was shown to significantly increase high-density lipoprotein cholesterol (HDL-C) levels in an animal model, highlighting its potential for treating dyslipidemia. nih.gov In the field of diabetes research, the 2-aminobenzothiazole derivative 8d was evaluated in a streptozotocin-induced diabetic rat model. mdpi.comnih.gov The compound demonstrated sustained antihyperglycemic effects, reduced insulin (B600854) resistance, and improved lipid profiles, making it a strong candidate for further development as a treatment for type 2 diabetes. mdpi.comnih.gov

In oncology, preclinical models are essential for evaluating the anti-tumor effects of new compounds. The 2-aminobenzothiazole derivative BLZ945 has been tested in a mouse model of glioblastoma, where it was found to block tumor progression and significantly increase survival. unich.it This strong antitumor effect has led to its advancement into clinical trials for patients with advanced solid tumors. unich.it Furthermore, studies on other benzothiazole analogues have demonstrated their ability to reduce glioma growth in rat models, indicating the broader potential of this chemical class in treating brain tumors. researchgate.net

These translational studies, which bridge the gap between laboratory discovery and clinical application, are vital for realizing the therapeutic promise of the this compound scaffold. The progression of compounds like BLZ945 into clinical evaluation underscores the potential of this class of molecules to yield new and effective medicines.

| Compound/Derivative | Disease Model | Key In Vivo / Preclinical Finding | Potential Application |

|---|---|---|---|

| Compound 5g | Animal model of metabolic disease | Significantly upregulated high-density lipoprotein cholesterol (HDL-C) levels. nih.gov | Metabolic Syndrome/Dyslipidemia nih.gov |

| Compound 8d | Streptozotocin-induced diabetic rat model | Produced sustained antihyperglycemic effects and reduced insulin resistance and dyslipidemia. mdpi.comnih.gov | Type 2 Diabetes mdpi.comnih.gov |

| BLZ945 | Mouse glioblastoma model | Induced a block of tumor progression and a dramatic increase in survival. Currently in clinical trials. unich.it | Glioblastoma/Advanced Solid Tumors unich.it |

| Benzothiazole-phenyl analogue | Rat model for behavior | Doses that alleviate pain do not depress voluntary locomotor behavior. nih.gov | Pain Management nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-Piperidinobenzothiazole, and what factors influence reaction efficiency?

The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, 2-aminobenzothiazole derivatives are synthesized via condensation of o-aminothiophenol with cyanoguanidine under acidic conditions at 80°C . For this compound, introducing the piperidine moiety may require nucleophilic substitution or coupling reactions. Solvent choice (e.g., polar aprotic solvents like DMF), catalyst selection (e.g., palladium for cross-coupling), and reaction temperature are critical for yield optimization. Scalability should also be considered during route design .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ring systems .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition .

- Infrared (IR) Spectroscopy : Identifies functional groups like C-N or C-S bonds .

- Elemental Analysis : Compares calculated vs. experimental C, H, N, and S percentages to assess purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid long-term storage due to potential instability .

- Disposal : Follow federal and institutional guidelines for hazardous waste, utilizing certified chemical disposal services .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound synthesis and bioactivity?

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to predict feasible routes and precursors .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or receptors) to prioritize derivatives for synthesis. For example, docking studies on benzothiazole-pyrimidine hybrids revealed binding modes correlated with anticancer activity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in drug development .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Meta-Analysis Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases .

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .

- Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., piperidine position, halogenation) to clarify bioactivity trends .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound-based therapeutics?

- Scaffold Diversification : Synthesize analogs with variations in the piperidine ring (e.g., N-alkylation, stereochemistry) and benzothiazole substituents (e.g., electron-withdrawing groups) .

- Biological Assay Panels : Test derivatives against multiple disease models (e.g., antimicrobial, anticancer) to identify selectivity patterns .

- Pharmacophore Modeling : Map essential functional groups for target engagement using software like Schrödinger .

Q. What methodologies ensure ethical and reproducible preclinical evaluation of this compound derivatives?

- PICOT Framework : Define Population (e.g., cell lines), Intervention (compound dose), Comparison (positive/negative controls), Outcome (IC), and Timeframe to standardize experiments .

- In Vivo Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

- Data Transparency : Share raw spectral data (NMR, HRMS) in repositories like ChemRxiv for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.